molecular formula C16H8F3N3O2 B611902 YPC-22026 CAS No. 1964457-41-7

YPC-22026

Numéro de catalogue: B611902
Numéro CAS: 1964457-41-7
Poids moléculaire: 331.2542
Clé InChI: VLFRKDUUDBAGQX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

YPC-22026 is a novel small-molecule inhibitor of Zinc Finger Protein 143 (ZNF143), a transcription factor critical for cancer cell proliferation and survival. Structurally, it is a metabolically stabilized derivative of its predecessor, YPC-21661, developed by replacing the amide bond with a 1,3,4-oxadiazole ring to enhance pharmacokinetic properties . ZNF143 regulates genes involved in DNA repair (e.g., RAD51), apoptosis resistance (e.g., Survivin), and cell cycle progression (e.g., PLK1). By inhibiting ZNF143, YPC-22026 suppresses these pathways, inducing G2/M cell cycle arrest and apoptosis in cancer cells . Preclinical studies demonstrate its efficacy in human xenograft models, making it a promising candidate for cancer therapeutics .

Propriétés

Numéro CAS

1964457-41-7

Formule moléculaire

C16H8F3N3O2

Poids moléculaire

331.2542

Nom IUPAC

2-(Pyridine-3-ylethynyl)-5-(2-(trifluoromethoxy)phenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H8F3N3O2/c17-16(18,19)24-13-6-2-1-5-12(13)15-22-21-14(23-15)8-7-11-4-3-9-20-10-11/h1-6,9-10H

Clé InChI

VLFRKDUUDBAGQX-UHFFFAOYSA-N

SMILES

FC(F)(F)OC1=CC=CC=C1C2=NN=C(C#CC3=CC=CN=C3)O2

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

YPC-22026, YPC 22026, YPC22026

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Table 1: Metabolic Stability in Mouse Liver Microsomes

Compound T1/2 (min) Key Structural Feature
YPC-21661 <1.7 Amide bond
YPC-22026 34.4 1,3,4-Oxadiazole ring

Source: Adapted from

In Vitro Activity

While YPC-22026 showed weaker direct inhibition of ZNF143 (IC50: 9.0 µmol/L) compared to YPC-21661, it exhibited superior cytotoxicity in cancer cell lines. For example, in HCT116 (colon cancer) and PC-3 (prostate cancer) cells, YPC-22026 achieved IC50 values of 0.33 µmol/L and 0.66 µmol/L, respectively, versus YPC-21661’s IC50 of 0.15 µmol/L (HCT116) . This discrepancy suggests that improved metabolic stability compensates for reduced target affinity, enabling sustained pathway suppression.

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell Line YPC-21661 (µmol/L) YPC-22026 (µmol/L)
HCT116 0.15 0.33
PC-3 0.30 0.66

Source:

In Vivo Efficacy

YPC-22026 demonstrated significant tumor growth inhibition in HCT116 xenograft models, with inhibition rates (IR) of 40.8% (50 mg/kg) and 56.1% (100 mg/kg) after 22 days. In contrast, YPC-21661’s instability precluded meaningful in vivo testing . Mechanistically, YPC-22026 reduced intratumoral expression of ZNF143 target genes (RAD51, PLK1, Survivin) by >50% within 8–24 hours post-administration, confirming target engagement .

Comparison with Other Oxadiazole-Based Compounds

1,3,4-Oxadiazole derivatives are known for their anticancer properties. For instance, Abdel-Aziz et al. reported oxadiazole-2-thione derivatives with tubulin polymerization inhibition (IC50: 1.2–4.7 µmol/L) . However, YPC-22026 uniquely targets ZNF143 rather than tubulin, highlighting its novel mechanism.

Research Findings and Implications

  • Mechanistic Superiority : YPC-22026’s ability to suppress ZNF143-regulated genes (RAD51, Survivin) underpins its antitumor effects, distinguishing it from cytotoxic agents like cisplatin, which indirectly modulate ZNF143 via DNA damage .
  • Therapeutic Potential: In vivo efficacy with minimal toxicity (e.g., <20% weight loss in mice) supports its clinical translation .
  • Synergy Opportunities : Preclinical data suggest YPC-22026 may augment cisplatin by countering ZNF143-mediated resistance .

Table 3: Key In Vivo Results (HCT116 Xenograft)

Dose (mg/kg) Tumor Growth Inhibition (Day 22) Gene Suppression (Survivin, PLK1)
50 40.8% >50% reduction at 8–24 hours
100 56.1% >50% reduction at 8–24 hours

Source:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YPC-22026
Reactant of Route 2
Reactant of Route 2
YPC-22026

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.